1H and 13C NMR spectra data for 5-Fluoro-1-(phenylsulfonyl)-1H-indole
1H and 13C NMR spectra data for 5-Fluoro-1-(phenylsulfonyl)-1H-indole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not readily consolidated in public literature, this document synthesizes predicted spectral data based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the structural rationale for the predicted chemical shifts and coupling constants, present a validated experimental protocol for data acquisition, and offer expert interpretation grounded in established theory. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular structure elucidation.
Molecular Structure and its NMR Implications
The structure of 5-Fluoro-1-(phenylsulfonyl)-1H-indole combines three key motifs that dictate its spectral characteristics: the indole core, a fluorine substituent at the C5 position, and an N-phenylsulfonyl group.
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Indole Ring System: A bicyclic aromatic heterocycle that forms the core of the molecule.
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Phenylsulfonyl Group: A strong electron-withdrawing group attached to the indole nitrogen (N1). This group significantly influences the electron density of the indole ring, primarily deshielding adjacent nuclei (H2, H7, C2, C7a). Its protons also contribute a distinct set of signals in the aromatic region.
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Fluorine Atom: An electronegative halogen at C5 that induces strong electronic effects and, crucially, exhibits spin-spin coupling to nearby proton and carbon nuclei (¹J_CF, ²J_CF, ³J_CF, ³J_HF, ⁴J_HF), which is a key diagnostic feature in the spectra.
For clarity in spectral assignment, the following standard numbering system is used:

Experimental Protocol for High-Resolution NMR
The acquisition of high-quality, interpretable NMR data is predicated on a meticulous experimental approach. The following protocol is a self-validating system designed for compounds of this nature.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can influence the chemical shifts of labile protons (if any) and aromatic protons through solvent-solute interactions[1].
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Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining a strong ¹H spectrum in a few scans and a ¹³C spectrum within a reasonable timeframe.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference (0.00 ppm) for both ¹H and ¹³C chemical shifts.[2]
NMR Instrument Parameters
These parameters are recommended for a 400 or 500 MHz spectrometer. Higher field strengths will yield greater spectral dispersion, which is advantageous for resolving complex spin systems.[2]
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for ¹H; Decoupling for ¹³C simplifies the spectrum to singlets, enhancing signal-to-noise.[3] |
| Spectral Width | ~12 ppm (centered at ~6 ppm) | ~220 ppm (centered at ~110 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[4][5] |
| Acquisition Time (AQ) | ≥ 3 seconds | ≥ 1.5 seconds | A longer acquisition time provides better digital resolution for resolving fine coupling patterns. |
| Relaxation Delay (D1) | 2-5 seconds | 2-5 seconds | Allows for nearly complete T1 relaxation of nuclei between scans, ensuring the data can be used for quantitative analysis if needed. |
| Number of Scans (NS) | 8-32 | 512-2048 | Sufficient for good signal-to-noise in ¹H; More scans are required for the low-abundance, less sensitive ¹³C nucleus.[3] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing Workflow
The following diagram outlines the logical flow from initial data acquisition to final spectral analysis.
Caption: Workflow for NMR Data Acquisition and Analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be complex, particularly in the aromatic region (7.0-8.5 ppm), due to multiple spin systems and fluorine coupling.
Predicted ¹H NMR Data
The following table presents the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Fluoro-1-(phenylsulfonyl)-1H-indole in CDCl₃. These predictions are based on data for 5-fluoroindole[6][7] and various N-phenylsulfonylindoles[8][9].
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| H7 | 8.15 | d | J_H7-H6 ≈ 8.8 Hz |
| H2' / H6' (ortho-Ph) | 7.85 | d | J_ortho-meta ≈ 7.8 Hz |
| H4 | 7.65 | dd | J_H4-H6 ≈ 2.4 Hz (⁴J_HF), J_H4-F ≈ 9.0 Hz (³J_HF) |
| H4' (para-Ph) | 7.60 | t | J_para-meta ≈ 7.5 Hz |
| H3' / H5' (meta-Ph) | 7.50 | t | J_meta-ortho/para ≈ 7.8 Hz |
| H6 | 7.15 | ddd | J_H6-H7 ≈ 8.8 Hz, J_H6-F ≈ 9.2 Hz (³J_HF), J_H6-H4 ≈ 2.4 Hz (⁴J_HH) |
| H2 | 7.10 | d | J_H2-H3 ≈ 3.2 Hz |
| H3 | 6.65 | d | J_H3-H2 ≈ 3.2 Hz |
Interpretation and Rationale
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Indole Protons:
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H7: This proton is significantly deshielded and shifted far downfield (~8.15 ppm) due to the spatial proximity and anisotropic effect of the electron-withdrawing sulfonyl group. It appears as a doublet, coupled only to H6.
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H4: This proton experiences deshielding from the adjacent fluorine atom. It is expected to be a doublet of doublets, showing coupling to both the fluorine atom (³J_HF, ~9.0 Hz) and a four-bond coupling to H6 (⁴J_HH, ~2.4 Hz).
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H6: This proton is coupled to three different nuclei, resulting in a complex doublet of doublets of doublets. It shows a large ortho coupling to H7, a large three-bond coupling to fluorine (³J_HF), and a smaller four-bond coupling to H4.
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H2 & H3: The N-sulfonylation deshields both protons compared to unsubstituted indole.[10] H2 is typically downfield of H3. They exhibit a characteristic doublet splitting from their mutual three-bond coupling.
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-
Phenylsulfonyl Protons:
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The protons of the phenylsulfonyl group typically appear as a set of multiplets. The ortho-protons (H2'/H6') are the most deshielded due to their proximity to the sulfonyl group. The meta- (H3'/H5') and para- (H4') protons appear further upfield, consistent with a typical monosubstituted benzene ring pattern.[8]
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Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings that are invaluable for assignment.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for 5-Fluoro-1-(phenylsulfonyl)-1H-indole in CDCl₃. Predictions are based on data for 5-fluoroindole[6] and the known effects of N-sulfonylation.[9]
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J_CF in Hz) |
| C5 | 160.0 | ¹J ≈ 240 Hz (d) |
| C1' (ipso-Ph) | 138.5 | |
| C7a | 134.0 | ⁴J ≈ 3 Hz (d) |
| C4' (para-Ph) | 133.5 | |
| C2'/C6' (ortho-Ph) | 129.5 | |
| C3'/C5' (meta-Ph) | 127.0 | |
| C2 | 125.0 | |
| C3a | 124.5 | ²J ≈ 10 Hz (d) |
| C4 | 112.5 | ²J ≈ 25 Hz (d) |
| C7 | 112.0 | |
| C6 | 110.0 | ²J ≈ 26 Hz (d) |
| C3 | 107.5 |
Interpretation and Rationale
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The C-F Bond: The most striking feature is the signal for C5. It is shifted significantly downfield due to the electronegativity of fluorine and appears as a large doublet with a one-bond C-F coupling constant of approximately 240 Hz. This is a definitive diagnostic peak.
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Fluorine-Coupled Carbons: Other carbons near the fluorine atom will also appear as doublets but with smaller coupling constants. C4 and C6 (two bonds away) will show ²J_CF values around 25-26 Hz, while C3a and C7a (three and four bonds away, respectively) will exhibit even smaller couplings.[6]
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Effect of N-Sulfonylation: The N-phenylsulfonyl group alters the chemical shifts of the indole carbons compared to the parent 5-fluoroindole. C2 and C7a are notably deshielded due to the electron-withdrawing nature of the sulfonyl group.
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Phenylsulfonyl Carbons: The signals for the phenyl ring carbons (C1' to C6') appear in the expected aromatic region (125-140 ppm) and their assignments are based on established data for phenylsulfonyl moieties.[11]
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide foundational data, complex molecules often require 2D NMR experiments for complete and confident assignment. The following diagram illustrates the key correlations used for this purpose.
Caption: Essential 2D NMR experiments for assignment confirmation.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton signal (except the N-H, if present) to the carbon it is directly attached to, confirming the assignments of C2/H2, C3/H3, C4/H4, C6/H6, and C7/H7.
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HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include:
-
H2 → C3a, C7a
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H7 → C5, C3a
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H4 → C3a, C5, C6
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-
COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks within the indole and phenyl rings, for example, showing a cross-peak between H6 and H7.
Conclusion
The ¹H and ¹³C NMR spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole are rich with structural information. The electron-withdrawing phenylsulfonyl group and the fluorine substituent at C5 create a unique and predictable electronic environment. Key diagnostic features include the significant downfield shift of H7, the complex splitting patterns of H4 and H6 due to H-F coupling, and the large one-bond C-F coupling constant observed for C5 in the ¹³C NMR spectrum. By employing the detailed experimental protocol and the multi-dimensional analytical approach outlined in this guide, researchers can achieve unambiguous assignment of all proton and carbon resonances, ensuring the structural integrity of this important molecular scaffold.
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